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Compound of Interest

Compound Name: IRBP derived peptide, R16

Cat. No.: B12392056 Get Quote

Disclaimer: The term "R16 peptide epitope" is not uniquely defined in the reviewed scientific

literature. This guide focuses on the well-characterized, 16-amino-acid, self-assembling peptide

RADA16-I, hereafter referred to as RADA16. Its defined structure and propensity for forming

higher-order assemblies make it a significant subject for structural analysis and a potential

scaffold for epitope presentation in biomedical applications.

This technical guide provides an in-depth analysis of the structural properties of the RADA16

peptide. It is intended for researchers, scientists, and drug development professionals

interested in the peptide's self-assembly mechanism, structural characteristics, and the

experimental methodologies used for its investigation.

Core Structural and Physicochemical Properties
The RADA16 peptide is a Type I ionic-complementary self-assembling peptide (SAP).[1] Its

primary sequence consists of 16 amino acids arranged in a repeating pattern of positively

charged (Arginine, R), negatively charged (Aspartic Acid, D), and hydrophobic (Alanine, A)

residues.[2] This amphiphilic nature is the primary driver of its self-assembly into highly ordered

nanostructures.

The most common sequence for RADA16-I is Ac-(RAD)4A-CONH₂, though native end group

versions (H-(ArgAlaAspAla)4-OH) have also been studied.[3][4] The terminal acetylation and

amidation are often performed to increase stability by mimicking a native peptide bond and

removing terminal charges.
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Table 1: RADA16-I Peptide Specifications
Property Value Reference

Full Name RADA16-I [5]

Sequence
Ac-RADARADARADARADA-

NH₂
[3]

Molecular Formula C₆₆H₁₁₃N₂₉O₂₅ [6]

Molecular Weight 1712.73 g/mol [6]

Residue Count 16 [1]

Monomer Length ~5-6 nm [1][3]

Monomer Width ~1.3 nm [3]

Monomer Thickness ~0.8 nm [3]

Hierarchical Self-Assembly and Structural
Organization
RADA16 undergoes a hierarchical self-assembly process that is highly dependent on

environmental conditions such as pH and ionic strength.[1][7] In acidic aqueous solutions (pH ≈

2-4), the peptide monomers adopt a stable β-sheet conformation.[1][8] These β-sheets then

assemble into double-layered nanofibers, which further cross-link into a three-dimensional

hydrogel scaffold upon exposure to physiological pH or salt concentrations.[1][5]

The driving forces for this assembly include hydrogen bonding between peptide backbones,

hydrophobic interactions between the alanine faces of the β-sheets, and electrostatic

interactions between the charged arginine and aspartic acid residues on the hydrophilic faces.

[1]
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Figure 1: Hierarchical self-assembly pathway of the RADA16 peptide.

Table 2: Quantitative Structural & Mechanical Data
Parameter Condition Value Reference

Secondary Structure Aqueous Solution ~82.9% β-sheet [7]

Nanofiber Height
Double-layered β-

sheet
~1.3 nm [5]

Nanofiber Thickness Assembled Fibers 15-20 nm [9]

Nanofiber Length Self-assembled 100-600 nm [9]

Hydrogel Water

Content
0.5% (w/v) Peptide >99.5% [3]

Storage Modulus (G')
1% RADA16-I

Hydrogel
~353 Pa [10]

Storage Modulus (G') RADA-GHK Hybrid ~550 Pa [9]

Experimental Protocols for Structural Analysis
The structural elucidation of RADA16 relies on a combination of spectroscopic and microscopic

techniques. The following protocols provide an overview of the key experimental

methodologies.
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Figure 2: General experimental workflow for RADA16 structural analysis.

Solid-Phase Peptide Synthesis (SPPS)
RADA16 is typically produced via automated or manual Fmoc-based solid-phase peptide

synthesis.[11][12]

Resin Preparation: A suitable resin (e.g., Rink Amide resin for C-terminal amide) is swelled in

a solvent like N,N-Dimethylformamide (DMF).[13]

Amino Acid Coupling: The C-terminal amino acid (Alanine), with its α-amino group protected

by an Fmoc group, is coupled to the resin.

Deprotection: The Fmoc group is removed using a piperidine solution in DMF to expose the

free amine for the next coupling step.[14]

Iterative Coupling: The cycle of coupling and deprotection is repeated for each amino acid in

the sequence (D-A-R-A...). Coupling reagents like HBTU/HATU are used to facilitate amide

bond formation.[11]
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N-terminal Acetylation: After the final residue is coupled, the N-terminus is acetylated using

acetic anhydride.

Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and side-

chain protecting groups are simultaneously removed using a cleavage cocktail, typically

containing Trifluoroacetic acid (TFA).[13]

Purification: The crude peptide is purified using reverse-phase high-performance liquid

chromatography (RP-HPLC).[15]

Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to determine the secondary structure of RADA16 in solution.[16]

Sample Preparation: A stock solution of lyophilized RADA16 is prepared in Milli-Q water

(e.g., 1% w/v) and sonicated for 30 minutes. This stock is then diluted to a final concentration

of 100-200 µM in the desired buffer (e.g., water, Tris-HCl, or PBS).[3][16][17]

Instrument Setup: A CD spectrometer is set up to scan from 190 to 260 nm. A quartz cuvette

with a short path length (e.g., 1 mm) is used.[16][18]

Data Acquisition: The CD spectrum of the buffer blank is recorded and subtracted from the

sample spectrum. Data is typically collected at 1 nm intervals.[16]

Analysis: The resulting spectrum, plotted as mean residue ellipticity, is analyzed. For

RADA16, a characteristic β-sheet structure is indicated by a negative peak around 216-218

nm and a positive peak near 195 nm.[3][18] The percentage of β-sheet content can be

estimated using deconvolution software.[16]

Atomic Force Microscopy (AFM)
AFM is employed to visualize the morphology of the self-assembled nanofibers.[19]

Sample Preparation: A working solution of RADA16 (e.g., 100 µM) is prepared in Milli-Q

water.[19]

Surface Deposition: A small aliquot (e.g., 5 µL) of the peptide solution is deposited onto a

freshly cleaved mica surface and incubated for approximately 20-60 seconds.[3]
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Rinsing and Drying: The surface is gently rinsed with Milli-Q water to remove unattached

peptides and then air-dried.[3]

Imaging: The sample is imaged using an AFM operating in tapping mode. Images are

collected at various scan sizes (e.g., from 8x8 µm down to 0.5x0.5 µm) to visualize the

overall network and individual nanofibers.[5]

Analysis: The resulting images are analyzed to determine the length, width, and height of the

nanofibers, providing insight into the degree of assembly and the layered structure of the β-

sheets.[20]

Solid-State Nuclear Magnetic Resonance (ssNMR)
ssNMR provides atomic-level resolution of the peptide structure within the assembled

nanofibers.[21]

Sample Preparation: Lyophilized RADA16 powder, often with selective ¹³C and ¹⁵N isotopic

labels at specific amino acid positions, is packed into an MAS (magic angle spinning) NMR

rotor.[15][22]

Spectrometer Setup: Measurements are conducted on a high-field solid-state NMR

spectrometer equipped with an MAS probe.[15]

Data Acquisition: A suite of 1D and 2D NMR experiments are performed. For instance, ¹³C

Cross-Polarization MAS (CPMAS) experiments are used to identify chemical shifts indicative

of secondary structure (α-helix vs. β-sheet).[22] Advanced experiments like PITHIRDS-CT

can probe intermolecular distances to determine the registry (in-register vs. staggered) of

adjacent β-strands.[21]

Analysis: The observed chemical shifts and dipolar couplings are compared to known values

for different secondary structures and packing arrangements. This allows for the construction

of a detailed molecular model of the β-sheets within the nanofiber.[21] For RADA16, ssNMR

has been crucial in showing that nanofibers are composed of stacked, parallel β-sheets with

registry shifts between adjacent strands.[21]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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